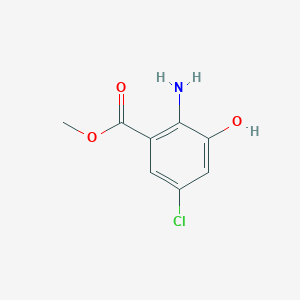
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring with benzyloxy and hydroxymethyl substituents, makes it a valuable building block in the development of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl alcohol, formaldehyde, tert-butyl alcohol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes further transformation to produce the active pharmaceutical ingredient. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Hydroxy-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the benzyloxy group, which can affect its reactivity and applications.
(2R,4R)-4-Benzyloxy-2-methylpyrrolidine-1-carboxylic acid tert-butyl ester: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
tert-Butyl (2R,4R)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its combination of benzyloxy and hydroxymethyl substituents on the pyrrolidine ring. This structural feature provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
869527-82-2 |
|---|---|
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 |
Clave InChI |
HPMDGCWVWAKGEX-HUUCEWRRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B8421807.png)
![2-[(4-methoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone](/img/structure/B8421813.png)


![6-butyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B8421843.png)
![tert-butyl 4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidine-1-carboxylate](/img/structure/B8421844.png)







